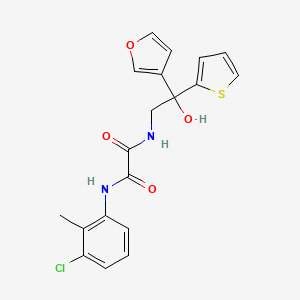

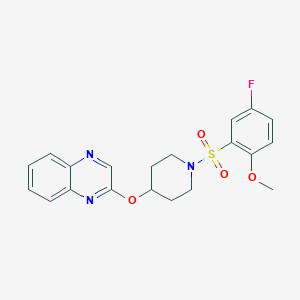

![molecular formula C25H25N3O3S2 B2398648 4-[benzyl(ethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 896676-28-1](/img/structure/B2398648.png)

4-[benzyl(ethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[benzyl(ethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including a benzyl group, an ethyl group, a sulfamoyl group, a benzothiazol group, and a benzamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and benzamide groups would likely contribute to the planarity of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The benzothiazole ring might undergo electrophilic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups like sulfamoyl and amide could increase its solubility in polar solvents .Scientific Research Applications

Antioxidant Capacity Assays

Benzothiazole derivatives have been studied for their antioxidant capacity. The ABTS•+ radical cation-based assays, involving benzothiazole structures, are prominent for evaluating antioxidant capacities. These assays assess how antioxidants interact with ABTS•+, revealing specific reaction pathways for certain antioxidants, such as coupling adduct formation or oxidative degradation without coupling. This understanding is crucial for analyzing antioxidant systems' changes during storage and processing, despite certain limitations in comparing different antioxidants due to potential biases in the assay results (Ilyasov et al., 2020).

Antifungal and Immunomodulating Activities

1,4-Benzothiazine azole derivatives, which share a core structure with the compound of interest, exhibit significant antifungal and immunomodulating activities. These derivatives have shown effectiveness against Candida through various chemical modifications, indicating their potential for therapeutic use in treating fungal infections and possibly enhancing protective immune responses (R. F. Schiaffella & A. Vecchiarelli, 2001).

Versatility in Chemistry and Properties

The chemistry and properties of benzothiazole derivatives, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, are vast and diverse. These compounds form various complex structures and exhibit a range of properties, including spectroscopic, structural, magnetic, biological, and electrochemical activities. This versatility underscores their potential in multiple scientific applications, from materials science to biomedical research (M. Boča et al., 2011).

Pharmacological Activities

Benzothiazole and its derivatives are known for a wide spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antiviral effects. The benzothiazole nucleus is a key moiety in many biologically active compounds, highlighting the importance of this structure in developing new therapeutic agents (Sumit et al., 2020).

Antimicrobial and Antiviral Agents

Benzothiazole derivatives have been explored for their antimicrobial and antiviral properties. This review summarizes the scientific literature on various benzothiazole molecules and their derivatives, suggesting them as potential candidates in discovering new antimicrobial or antiviral agents. The focus on Schiff bases, azo dyes, and metal complexes derived from benzothiazole derivatives indicates their promising role in future pharmaceutical development (M. B. Elamin et al., 2020).

properties

IUPAC Name |

4-[benzyl(ethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3S2/c1-4-28(16-19-8-6-5-7-9-19)33(30,31)21-14-12-20(13-15-21)24(29)27-25-26-22-17(2)10-11-18(3)23(22)32-25/h5-15H,4,16H2,1-3H3,(H,26,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBUTPZAVYQZTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[benzyl(ethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

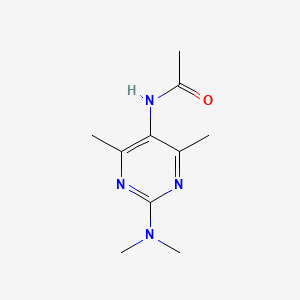

![2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile](/img/structure/B2398570.png)

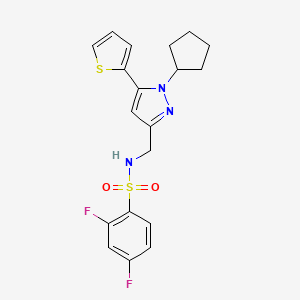

![3-(9-chloro-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2398571.png)

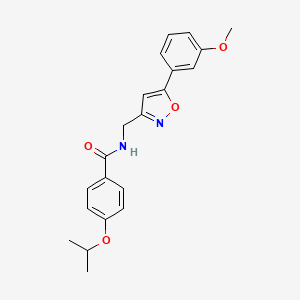

![3-(1-(benzylthio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2398573.png)

![5-Cyclohexyl-3-[(4-methoxyphenyl)methyl]-1,3,5-thiadiazinane-2-thione](/img/structure/B2398575.png)

![1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2398586.png)